2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid
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Overview
Description
2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenyl acetic acid derivative, the synthesis may proceed through a series of steps including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce certain functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides: These compounds share a similar core structure and have been studied for their anticonvulsant activity.
Methylthiouracil: This compound has a similar thioxo group and is used in the treatment of hyperthyroidism.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar pyrimidine core and exhibits a wide spectrum of biological activities.
Uniqueness
What sets 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry. Its structural complexity and reactivity make it a valuable compound for further study and development.
Properties
IUPAC Name |
2-(3-methyl-4-oxo-7-phenyl-2-sulfanylidene-1H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-17-14(21)13-12(16-15(17)22)10(7-18(13)8-11(19)20)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCJLYXPHNWVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2CC(=O)O)C3=CC=CC=C3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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